Chlorine Substitution Regiochemistry
The target compound bears chlorine exclusively at the 7-position of the pyrrolo[3,2-b]pyridine scaffold, whereas closely related analogs carry chlorine at the 5-position (CAS 209286-86-2, ethyl ester form), the 6-position (CAS 1799439-13-6, des-carboxy form), the 4-position (CAS 1227268-65-6, pyrrolo[2,3-b] regioisomer), or no chlorine at all (CAS 2231673-94-0) [1]. In the pyrrolo[3,2-b]pyridine system, the 7-position is para to the pyridine nitrogen, placing the chlorine at the site most susceptible to electronic modulation of the pyridine ring basicity and hydrogen-bonding capacity. This differentiates it from the 5-chloro isomer (meta to pyridine N) and the 6-chloro isomer (ortho to pyridine N), each of which presents a distinct electrostatic potential surface and reactivity profile for subsequent Pd-catalyzed cross-coupling or SNAr chemistry .
| Evidence Dimension | Chlorine substitution position on pyrrolo[3,2-b]pyridine scaffold |
|---|---|
| Target Compound Data | Chlorine at C7; CAS 2231672-82-3; MW 336.8; free carboxylic acid at C2; benzenesulfonyl at N1 |
| Comparator Or Baseline | 5-Cl analog (CAS 209286-86-2, ethyl ester, MW 378.8); 6-Cl analog (CAS 1799439-13-6, des-carboxy, MW 292.74); non-Cl analog (CAS 2231673-94-0, MW 302.31); 4-Cl pyrrolo[2,3-b] regioisomer (CAS 1227268-65-6, MW 336.75) |
| Quantified Difference | Positional isomerism: 7-Cl vs. 6-Cl vs. 5-Cl vs. 4-Cl; MW difference: +34.5 Da vs. non-Cl analog (2231673-94-0); functional group difference: free acid vs. ethyl ester (5-Cl analog) |
| Conditions | Structural comparison based on CAS registry data and PubChem computed descriptors |
Why This Matters
The 7-chloro regioisomer provides a unique vector for derivatization and electronic tuning not achievable with 5-Cl or 6-Cl analogs, directly impacting SAR campaigns where pyridine ring substitution pattern governs target binding.
- [1] PubChem Compound Summary for CID 135395764, 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid. NCBI, 2026. View Source
